molecular formula C15H20FNO B14166171 1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one CAS No. 6377-02-2

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one

Cat. No.: B14166171
CAS No.: 6377-02-2
M. Wt: 249.32 g/mol
InChI Key: NHZBNWFNZISUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

    Formation of Intermediate: The intermediate is formed by reacting 6-fluoro-2-methylquinoline with appropriate reagents under controlled conditions.

    Final Product: The final step involves the reaction of the intermediate with pentan-1-one to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: Shares the quinoline core structure but lacks the pentan-1-one moiety.

    2-methylquinoline: Similar structure but without the fluorine atom.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one is unique due to the presence of both the fluorine atom and the pentan-1-one moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6377-02-2

Molecular Formula

C15H20FNO

Molecular Weight

249.32 g/mol

IUPAC Name

1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one

InChI

InChI=1S/C15H20FNO/c1-3-4-5-15(18)17-11(2)6-7-12-10-13(16)8-9-14(12)17/h8-11H,3-7H2,1-2H3

InChI Key

NHZBNWFNZISUNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(CCC2=C1C=CC(=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.